

Benchmarking AMG7703 against other GPR43 modulators in the literature

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Compound of Interest

Compound Name: AMG7703

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Benchmarking AMG7703: A Comparative Guide to GPR43 Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological profiles of the selective allosteric G protein-coupled receptor 43 (GPR43) agonist, **AMG7703**, against other notable GPR43 modulators reported in the scientific literature. The data presented here is intended to serve as a valuable resource for researchers engaged in the study of GPR43 signaling and the development of novel therapeutics targeting metabolic and inflammatory diseases.

GPR43, also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota. [1] As a key sensor of microbial metabolism, GPR43 has emerged as a compelling therapeutic target. [2] **AMG7703** is a synthetic, selective allosteric agonist of GPR43, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind. [1] This allows **AMG7703** to activate the receptor independently and to positively modulate the activity of endogenous ligands. [1]

This guide summarizes the available quantitative data on the potency of **AMG7703** and other GPR43 agonists, provides detailed experimental protocols for key functional assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Potency of GPR43 Agonists

The following table summarizes the reported in vitro potency (EC₅₀/IC₅₀ values) of **AMG7703** and other GPR43 modulators across various functional assays. It is important to note that the data for **AMG7703** and the other modulators are sourced from different publications, and therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.

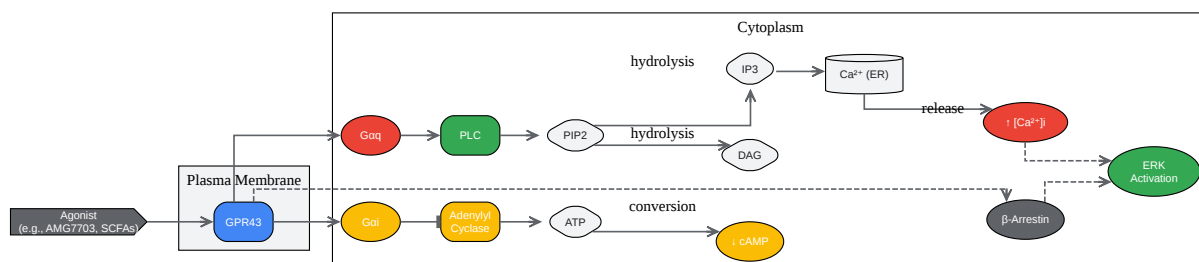
Modulator	Assay Type	Species	Cell Line	Potency (μM)	Reference
AMG7703	cAMP Inhibition (Gαi)	Human	CHO	IC50: 0.7	[3]
Mouse	CHO	IC50: 0.96	[3]		
Aequorin (Calcium Flux - Gαq)	Human	CHO	EC50: 0.45	[3]	
Mouse	CHO	EC50: 1.27	[3]		
Acetate	cAMP Inhibition (Gαi)	Human	HEK293	EC50: 300.7	[4]
Calcium Flux (Gαq)	Human	HEK293	EC50: 57.72	[4]	
β-Arrestin 2 Recruitment	Human	HEK293	EC50: 1438	[4]	
PAAT	cAMP Inhibition (Gαi)	Human	HEK293	EC50: 0.089	[4]
Calcium Flux (Gαq)	Human	HEK293	EC50: 7.673	[4]	
β-Arrestin 2 Recruitment	Human	HEK293	EC50: 4.15	[4]	
Compound 110	cAMP Inhibition (Gαi)	Human	HEK293	EC50: 18.65	[4]
Calcium Flux (Gαq)	Human	HEK293	EC50: 2.410	[4]	

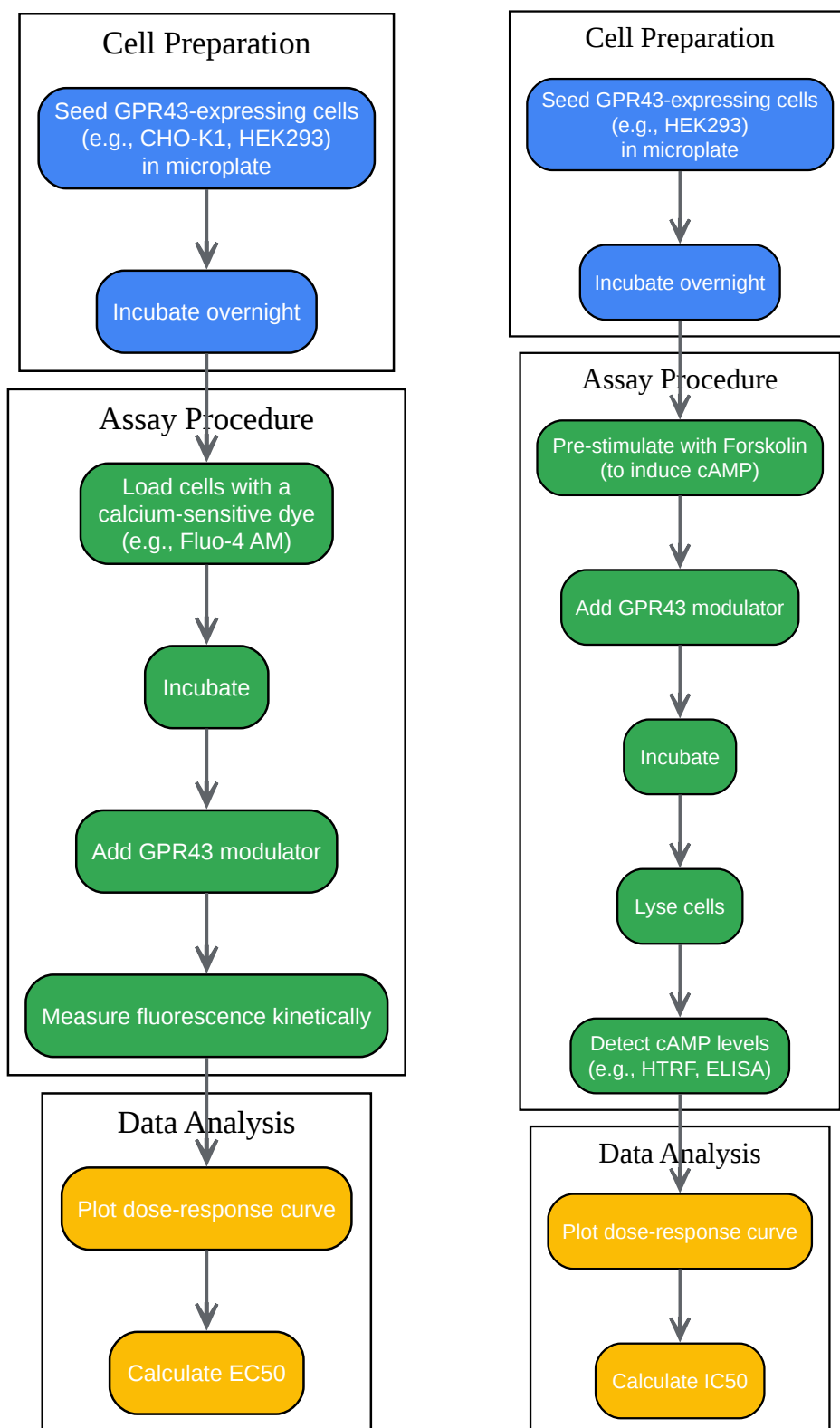
β-Arrestin 2 Recruitment	Human	HEK293	EC50: 1.609	[4]	
Compound 187	cAMP Inhibition (Gαi)	Human	HEK293	EC50: 0.016	[4]
Calcium Flux (Gαq)	Human	HEK293	EC50: 0.019	[4]	
β-Arrestin 2 Recruitment	Human	HEK293	EC50: 0.018	[4]	

Disclaimer: The data presented in this table are compiled from different sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons of absolute potency values should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the functional data, the following diagrams illustrate the key GPR43 signaling pathways and the general workflows for the experimental assays used to characterize GPR43 modulators.





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